molecular formula C18H17N3OS B2672478 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207039-97-1

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2672478
CAS RN: 1207039-97-1
M. Wt: 323.41
InChI Key: FNCVKWPJMGYAKH-UHFFFAOYSA-N
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Description

2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as PTIA, is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Antibacterial Agents

Research has shown that derivatives of imidazole-thioacetamide, such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, exhibit significant antibacterial activity. These compounds have been synthesized from various intermediates and tested against different bacterial strains, demonstrating their potential in addressing antibiotic resistance issues (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Activities

Imidazole derivatives, including those similar to the compound , have been studied for their anticancer properties. For instance, 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives have shown reasonable anticancer activity against various cancer cell lines, with particular effectiveness against melanoma-type cell lines. These findings highlight the potential of such compounds in cancer treatment strategies (Duran & Demirayak, 2012).

Acidity and Chemical Properties

The acidity constants (pKa) of compounds containing the imidazole ring have been determined to provide insights into their chemical behavior. Understanding the protonation sites and pKa values of such compounds is crucial for their application in drug design and development (Duran & Canbaz, 2013).

Antimicrobial and Antiresistant Strains

Certain imidazole derivatives have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, including resistant strains such as ESBL, VRE, and MRSA. These studies are fundamental in identifying new therapeutic agents in the fight against drug-resistant bacterial infections (Daraji et al., 2021).

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-7-9-14(10-8-13)16-11-20-18(23-12-17(19)22)21(16)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCVKWPJMGYAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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